molecular formula C14H19NO6S B2922505 methyl 4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}benzoate CAS No. 1396870-15-7

methyl 4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}benzoate

Cat. No.: B2922505
CAS No.: 1396870-15-7
M. Wt: 329.37
InChI Key: AIYSWSKADSRTLC-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}benzoate is a sulfonamide-derived benzoate ester characterized by a tetrahydropyran (oxane) ring substituted with a hydroxymethyl group at the 4-position. The compound combines a sulfamoyl linkage (-SO₂NH-) with a benzoate ester and a cyclic ether moiety, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

methyl 4-[(4-hydroxyoxan-4-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6S/c1-20-13(16)11-2-4-12(5-3-11)22(18,19)15-10-14(17)6-8-21-9-7-14/h2-5,15,17H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYSWSKADSRTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}benzoate typically involves multiple steps, including the formation of the benzoate ester, the introduction of the sulfamoyl group, and the attachment of the hydroxyoxan-4-yl moiety. Common reagents used in these reactions include methyl benzoate, sulfamoyl chloride, and hydroxyoxan-4-yl derivatives. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The benzoate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under specific conditions, such as controlled temperatures and inert atmospheres, to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the sulfamoyl group can produce amines.

Scientific Research Applications

Methyl 4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which methyl 4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}benzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}benzoate to structurally related sulfamoyl benzoates, focusing on synthesis, substituent effects, and functional properties.

Structural Analogues

Compound Name Key Substituent(s) Synthesis Method Key Applications/Findings References
Methyl 4-(N-phenylsulfamoyl)benzoate (12) Phenyl group on sulfamoyl nitrogen Reaction of aniline with methyl 4-(chlorosulfonyl)benzoate Inhibitor of cytosolic phospholipase A2α (IC₅₀ = 1.2 µM)
Methyl 4-[N-(naphthalen-1-ylmethyl)-N-phenylsulfamoyl]benzoate (13) Naphthylmethyl and phenyl groups Alkylation of compound 12 with chloromethylnaphthalene Enhanced lipophilicity and inhibitory activity compared to compound 12
Methyl 4-(N-(4-methoxybenzyl)sulfamoyl)benzoate (1i) 4-Methoxybenzyl group Reaction of methyl 4-(chlorosulfonyl)benzoate with 4-methoxybenzylamine Intermediate for photochemical cross-coupling reactions
Methyl 4-{[(tert-butoxycarbonylamino)methyl]phenylsulfamoyl}benzoate (114) tert-Butoxycarbonyl-protected aminomethyl Pd-catalyzed coupling with tert-butyl 4-bromobenzylcarbamate Membrane-integral pyrophosphatase inhibitor (under evaluation)
Target Compound 4-Hydroxyoxan-4-ylmethyl group Likely via sulfamoylation with (4-hydroxyoxan-4-yl)methylamine (hypothesized) Potential applications in drug design due to hydrophilic cyclic ether and sulfonamide motifs N/A

Substituent Effects

  • Hydrophilicity vs. Lipophilicity : The 4-hydroxyoxan-4-ylmethyl group introduces a hydrophilic cyclic ether, contrasting with lipophilic substituents like phenyl (compound 12) or naphthylmethyl (compound 13). This may enhance aqueous solubility compared to analogs with aromatic N-substituents .

Spectroscopic and Analytical Data

While specific data for the target compound are absent, analogous compounds exhibit:

  • ¹H NMR : Characteristic peaks for methyl benzoate (δ ~3.9 ppm for -OCH₃) and sulfonamide protons (δ ~7.5–8.5 ppm for aromatic protons) .
  • HRMS: Precise mass confirmation for molecular ions, e.g., [M+H]⁺ = 320.0949 for compound 1i (C₁₆H₁₈NO₄S⁺) .

Biological Activity

Methyl 4-{[(4-hydroxyoxan-4-yl)methyl]sulfamoyl}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a sulfonamide group, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, including the formation of key intermediates through methods such as nucleophilic substitution and condensation reactions.

Chemical Structure:

  • Molecular Formula: C13_{13}H17_{17}N1_{1}O5_{5}S
  • Molecular Weight: 299.34 g/mol

This compound exerts its biological effects primarily through the inhibition of specific enzymes. The sulfonamide moiety is known to inhibit carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes, including pH regulation and ion transport. The compound's high affinity for CA isoforms, particularly CA IX, which is overexpressed in many tumors, suggests potential applications in cancer therapy .

Anticancer Properties

Recent studies have indicated that this compound may exhibit anticancer properties by selectively inhibiting CA IX. This inhibition can lead to the acidification of the tumor microenvironment, thus impairing tumor growth and metastasis. In vitro assays have shown that compounds with similar structures demonstrate binding affinities as low as Kd=0.12K_d=0.12 nM for CA IX .

Antimicrobial Activity

The compound's sulfonamide group also suggests potential antimicrobial properties. Sulfonamides are known for their antibacterial effects by inhibiting bacterial folate synthesis. Preliminary tests have shown that derivatives of methyl benzoates exhibit moderate to good antimicrobial activity against various bacterial strains .

Case Studies

  • Study on Carbonic Anhydrase Inhibition:
    • A series of methyl sulfamoyl benzoates were synthesized and tested for their binding affinities to different CA isoforms. The results indicated that modifications to the benzene ring significantly affected binding affinity, with some compounds showing promising anticancer activity due to selective inhibition of CA IX .
  • Antimicrobial Screening:
    • In vitro studies assessed the antimicrobial efficacy of methyl sulfamoyl benzoates against common pathogens. Most tested compounds demonstrated significant antibacterial activity, highlighting their potential as therapeutic agents in treating infections .

Data Tables

PropertyValue
Molecular FormulaC13_{13}H17_{17}N1_{1}O5_{5}S
Molecular Weight299.34 g/mol
Binding Affinity (CA IX)Kd=0.12K_d=0.12 nM
Antimicrobial ActivityModerate to Good

Q & A

Q. What methods assess compound stability under physiological conditions (e.g., plasma, GI tract)?

  • Methodology :
  • Simulated Fluids : Incubate in SGF (pH 1.2) and SIF (pH 6.8) at 37°C for 24 hours; quantify degradation via UPLC .
  • Plasma Stability Assays : Use human plasma (37°C, 1–24 hours) and analyze parent compound loss .

Notes

  • Advanced Techniques : Highlight interdisciplinary approaches (e.g., computational + experimental) to address contradictions .
  • Safety Compliance : Align protocols with EU-GHS/CLP regulations .

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